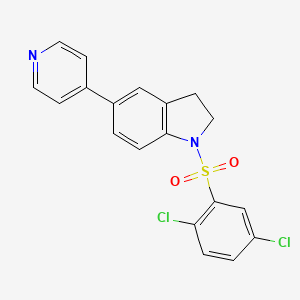

1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to its synthesis and properties.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds often includes planar indole or indoline units, as seen in the structure of 1-ethyl-4′-(1H-indol-3-ylcarbonyl)-1′-methyl-2,2′′-dioxodispiro[indoline-3,2′-pyrrolidine-3′,3′′-indoline]-4′-carbonitrile dimethyl sulfoxide monosolvate . The presence of sulfonyl groups and their positioning on the aromatic rings are crucial for the biological activity of these molecules, as seen in the case of anti-HIV and 5-HT6 receptor antagonist activities .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of sulfonyl groups and their interaction with other functional groups. For instance, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of new 1-(arylsulfonyl)pyrrolidines . This indicates that the sulfonyl group can participate in further chemical transformations, potentially leading to a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of sulfonyl groups can affect the solubility and the potential for forming hydrogen bonds, as seen in the crystal structure of the indoline derivative mentioned earlier . The stereochemistry, such as the presence of chiral centers, can also significantly impact the biological activity and binding properties of these molecules, as demonstrated by the stereoselective behavior of L-type calcium channel blockers .

Aplicaciones Científicas De Investigación

Copper-Catalyzed Alkene Diamination

Chiral vicinal diamines, including 2-aminomethyl indolines, have been synthesized through copper-catalyzed alkene diamination, showcasing high enantioselectivity. These compounds, including derivatives of 1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline, are vital as ligands for catalytic asymmetric reactions and are components of bioactive compounds, highlighting their significance in asymmetric catalysis and medicinal chemistry (Turnpenny & Chemler, 2014).

Mycobacterial Beta-Carbonic Anhydrases Inhibition

A series of sulfonamides derived from 1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline demonstrated excellent nanomolar inhibitory activity against Mycobacterium tuberculosis beta-carbonic anhydrases. These findings suggest potential applications in developing antimycobacterial agents with novel mechanisms of action (Güzel et al., 2009).

Palladium-Catalyzed C-H Sulfonylation

The direct C-H bond sulfonylation of indoles with sulfur dioxide insertion, using derivatives of 1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline, resulted in diverse 2-sulfonated indoles. This process is efficient and merges palladium catalysis with sulfur dioxide insertion, demonstrating the compound's utility in synthesizing complex indoles (Liu, Zhou, & Wu, 2017).

Sulfonamide Hybrids Development

Sulfonamides, including those based on 1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline, are key in developing a range of pharmacological agents. These compounds have shown activities across various biological targets, demonstrating their broad applicability in drug discovery and development (Ghomashi et al., 2022).

Propiedades

IUPAC Name |

1-(2,5-dichlorophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2S/c20-16-2-3-17(21)19(12-16)26(24,25)23-10-7-15-11-14(1-4-18(15)23)13-5-8-22-9-6-13/h1-6,8-9,11-12H,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKLURDIVFWPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521464.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2521473.png)

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)

![2-chloro-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B2521479.png)